molecular formula C10H6ClNO2 B1584839 2-Chloroquinoline-4-carboxylic acid CAS No. 5467-57-2

2-Chloroquinoline-4-carboxylic acid

Cat. No.: B1584839
CAS No.: 5467-57-2
M. Wt: 207.61 g/mol
InChI Key: ICNCOMYUODLTAI-UHFFFAOYSA-N
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Description

2-Chloroquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It is a chlorinated derivative of quinoline, featuring a carboxylic acid group at the 4-position and a chlorine atom at the 2-position

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed:

      Scientific Research Applications

      2-Chloroquinoline-4-carboxylic acid has diverse applications in scientific research, including:

        Mechanism of Action

        The mechanism by which 2-Chloroquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

        Comparison with Similar Compounds

        • 2-Chloroquinoline

        • 2,6-Dichloroquinoline

        • 2-Chloroquinoline-4-ol

        • Quinoline-4-carboxylic acid

        Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

        Properties

        IUPAC Name

        2-chloroquinoline-4-carboxylic acid
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI

        InChI=1S/C10H6ClNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14)
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        InChI Key

        ICNCOMYUODLTAI-UHFFFAOYSA-N
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Canonical SMILES

        C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)O
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Molecular Formula

        C10H6ClNO2
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        DSSTOX Substance ID

        DTXSID40282368
        Record name 2-chloroquinoline-4-carboxylic acid
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID40282368
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

        Molecular Weight

        207.61 g/mol
        Source PubChem
        URL https://pubchem.ncbi.nlm.nih.gov
        Description Data deposited in or computed by PubChem

        Solubility

        >31.1 [ug/mL] (The mean of the results at pH 7.4)
        Record name SID24804075
        Source Burnham Center for Chemical Genomics
        URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
        Description Aqueous solubility in buffer at pH 7.4

        CAS No.

        5467-57-2
        Record name 2-Chloro-4-quinolinecarboxylic acid
        Source CAS Common Chemistry
        URL https://commonchemistry.cas.org/detail?cas_rn=5467-57-2
        Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
        Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
        Record name NSC 25654
        Source ChemIDplus
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        Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
        Record name 5467-57-2
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        URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25654
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        Record name 2-chloroquinoline-4-carboxylic acid
        Source EPA DSSTox
        URL https://comptox.epa.gov/dashboard/DTXSID40282368
        Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
        Record name 2-chloroquinoline-4-carboxylic acid
        Source European Chemicals Agency (ECHA)
        URL https://echa.europa.eu/information-on-chemicals
        Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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        Synthesis routes and methods

        Procedure details

        2-Hydroxyquinoline-4-carboxylic acid (34, 2.57 g, 13.6 mmol) and POCl3 (25 mL) were refluxed for 24 h. The reaction mixture was poured onto crushed-ice (300 g). The solid that separated was filtered, washed with water, and dried well under high vacuum afforded 2.47 g (87%) white flasks of desired product. 1H NMR (CDCl3, 300 MHz): δ 8.67 (d, 1H, J=8.4 Hz), 7.91 (d, 1H, J=8.1 Hz), 7.83 (s, 1H), 7.76 (t, 1H, J=7.2 Hz), 7.54 (t, 1H, J=7.2 Hz); LCMS (m/z): 208 (MH+).
        Quantity
        2.57 g
        Type
        reactant
        Reaction Step One
        Name
        Quantity
        25 mL
        Type
        reactant
        Reaction Step One
        [Compound]
        Name
        ice
        Quantity
        300 g
        Type
        reactant
        Reaction Step Two

        Retrosynthesis Analysis

        AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

        One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

        Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

        Strategy Settings

        Precursor scoring Relevance Heuristic
        Min. plausibility 0.01
        Model Template_relevance
        Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
        Top-N result to add to graph 6

        Feasible Synthetic Routes

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        Reactant of Route 6
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        Customer
        Q & A

        Q1: What is the role of 2-chloroquinoline-4-carboxylic acid in the synthesis of novel lanthanide complexes and what are their potential applications?

        A1: The research investigates the use of this compound as a ligand in coordination with lanthanide ions and 1,10-phenanthroline to synthesize novel complexes []. These complexes were characterized for their structural, spectral, and thermal properties. Furthermore, the study explored their potential as bacteriostatic agents. While the exact mechanism of action was not elucidated, the research suggests that these complexes may interact with bacterial systems, potentially impacting their growth and proliferation []. This work contributes to the development of new metal-based compounds with potential applications in various fields, including medicine and materials science.

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